molecular formula C14H12N2 B8174556 6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine

6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8174556
M. Wt: 208.26 g/mol
InChI Key: RVCHWIGYTCNPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(p-Tolyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is built around the 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold commonly known as 7-azaindole, which is recognized for its versatile applications in designing biologically active molecules . The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a key structural motif in the development of novel therapeutic agents. Scientific literature demonstrates that derivatives of this scaffold can function as potent and selective inhibitors of phosphodiesterase 4B (PDE4B) . PDE4B is a promising target for treating inflammatory diseases, central nervous system (CNS) disorders, and other conditions, making compounds based on this structure valuable tools for pharmacological research . The substitution pattern of this compound, featuring an aromatic p-tolyl group, is strategically designed to explore structure-activity relationships (SAR) and optimize interactions with enzyme binding sites, potentially leading to enhanced potency and selectivity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for comprehensive studies on related pyrrolopyridine analogs and their mechanisms of action .

Properties

IUPAC Name

6-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-2-4-11(5-3-10)13-7-6-12-8-9-15-14(12)16-13/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCHWIGYTCNPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Brominated Intermediate

The preparation of 6-bromo-1H-pyrrolo[2,3-b]pyridine begins with Hemetsberger cyclization of ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Deprotonation with K₂CO₃ followed by N-alkylation using 1-bromododecane yields the intermediate, which is subsequently brominated at the 6-position.

Reaction Conditions:

  • Catalyst : Pd(PPh₃)₄ (0.006 mmol)

  • Base : K₂CO₃ (0.5 mmol)

  • Solvent System : 1,4-dioxane/H₂O (3:1 v/v)

  • Temperature : 125°C (microwave irradiation, 26 min)

  • Yield : 72–85%

Coupling with p-Tolylboronic Acid

The brominated intermediate reacts with p-tolylboronic acid under degassed conditions. Key parameters include the use of microwave irradiation to enhance reaction efficiency and reduce side products.

Optimization Data:

ParameterOptimal ValueImpact on Yield
Catalyst Loading6 mol% Pd(PPh₃)₄+15%
Solvent Polarity1,4-dioxane/H₂OPrevents hydrolysis
Reaction Time26 minMaximizes conversion

Post-reaction purification via silica gel chromatography (n-hexane/ethyl acetate, 1:2) ensures high purity (>95% by HPLC).

Cyclocondensation of Aminopyrrole Carbonitriles

An alternative route involves cyclocondensation reactions between 2-amino-4-benzoyl-1-arylpyrrole-3-carbonitriles and arylidene malonodinitriles. This method constructs the pyrrolo[2,3-b]pyridine core while simultaneously introducing the p-tolyl group.

Mechanistic Pathway

  • Nucleophilic Addition : The -NH₂ group of the pyrrole attacks the activated double bond in arylidene malonodinitrile, forming an intermediate (e.g., 4a-l ).

  • Cyclization : Intramolecular attack by the methyne proton generates a bicyclic intermediate (5a-l ).

  • Elimination : Loss of HCN yields the final product.

Reaction Conditions:

  • Solvent : Ethanol (20 mL)

  • Catalyst : Triethylamine (few drops)

  • Temperature : Reflux (2 h)

  • Yield : 65–78%

Substrate Scope and Limitations

Starting MaterialProduct YieldPurity (NMR)
2-Amino-4-benzoyl-1-phenyl78%>98%
2-Amino-4-(4-methylbenzoyl)68%97%

This method is limited by the availability of substituted arylidene malonodinitriles but offers excellent regioselectivity.

Hemetsberger Cyclization for Core Formation

Hemetsberger cyclization provides a robust pathway to construct the pyrrolo[2,3-b]pyridine skeleton. Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as a key precursor, synthesized via cyclization of azidoacrylates under thermal conditions.

Synthetic Protocol

  • Cyclization : Heating azidoacrylate derivatives in toluene at 110°C for 12 h.

  • N-Alkylation : Treatment with 1-bromododecane and K₂CO₃ in DMF.

  • Bromination : NBS in CCl₄ introduces bromine at the 6-position.

Critical Parameters:

  • Temperature Control : Excess heat leads to decarboxylation.

  • Solvent Choice : Toluene minimizes side reactions.

Comparative Analysis of Methodologies

MethodYield RangePurityScalabilityCost Efficiency
Suzuki-Miyaura Coupling72–85%HighExcellentModerate
Cyclocondensation65–78%HighModerateLow
Hemetsberger Cyclization60–70%MediumLowHigh

Key Findings :

  • Suzuki-Miyaura coupling offers the best balance of yield and scalability.

  • Cyclocondensation is ideal for laboratories with access to specialized nitrile precursors.

  • Hemetsberger cyclization requires stringent temperature control but is cost-effective for small-scale synthesis.

Spectroscopic Validation and Characterization

All synthetic routes were validated using:

  • ¹H NMR : Aromatic protons appear as distinct singlets (δ 7.56–8.73 ppm).

  • HRMS : Molecular ion peaks align with theoretical values (e.g., [M+H]⁺ at 363.0314).

  • HPLC : Retention times confirm homogeneity (>95% purity) .

Chemical Reactions Analysis

Types of Reactions

6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or hydroxyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium, copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Type and Pharmacological Effects

The electronic and steric nature of substituents influences target selectivity and potency:

Substituent Type Example Compound Activity Reference
Hydrophobic (p-Tolyl) 6-(p-Tolyl)-1H-pyrrolo[2,3-b]pyridine Likely enhances c-Met inhibition (analogous to quinoline replacements).
Electron-Withdrawing 5-Nitro-1H-pyrrolo[2,3-b]pyridine Facilitates nucleophilic aromatic substitution for further derivatization.
Hydrogen-Bonding 3-Amino-1H-pyrrolo[2,3-b]pyridine Enables hydrogen bonding with kinase hinge regions (e.g., FGFR1, TNIK).
  • Key Insight: The p-tolyl group’s hydrophobicity may mimic quinoline’s effects in c-Met inhibitors, maintaining cytotoxic activity while improving solubility compared to bulkier tert-butyl groups .

Structure-Activity Relationships (SAR)

  • Position 5 : Critical for FGFR inhibition; electron-withdrawing groups (e.g., CF₃) enhance binding to G485 .
  • Position 6 : Hydrophobic groups (e.g., p-tolyl) may improve c-Met or TNIK inhibition by occupying hydrophobic pockets .
  • Position 3: Amino or acylated amino groups enable hydrogen bonding, as seen in FGFR1 and TNIK inhibitors .

Q & A

Basic: What are the standard synthetic routes for 6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine, and how are intermediates characterized?

The synthesis of this compound derivatives typically involves multi-step protocols, including cross-coupling reactions and functional group transformations. For example:

  • Key steps : A palladium-catalyzed Suzuki-Miyaura coupling between halogenated pyrrolo[2,3-b]pyridine precursors (e.g., 6-chloro derivatives) and p-tolylboronic acid. Reaction conditions often include Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a solvent mixture of dioxane/water at 105°C .
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients is standard for isolating intermediates .
  • Characterization : ¹H NMR (e.g., δ 7.2–8.5 ppm for aromatic protons), HRMS for molecular mass confirmation, and elemental analysis to verify purity .

Basic: What in vitro assays are used to evaluate the biological activity of this compound derivatives?

Initial screening focuses on:

  • Kinase inhibition : FGFR1–4 IC₅₀ assays using recombinant enzymes (e.g., ADP-Glo™ kinase assays). Compounds like 4h (FGFR1 IC₅₀ = 7 nM) show pan-FGFR inhibition .
  • Antiproliferative activity : MTT assays against cancer cell lines (e.g., 4T1 breast cancer cells), with apoptosis measured via Annexin V/PI staining .
  • Migration/invasion assays : Transwell chambers with Matrigel to assess metastatic potential inhibition .

Advanced: How do structural modifications at the 5-position of the pyrrolo[2,3-b]pyridine core affect FGFR1 inhibition?

The 5-position is critical for optimizing binding to the FGFR1 hinge region:

  • Hydrogen bonding : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances interactions with Gly485 via hydrogen bonding, improving potency (e.g., compound 4h) .
  • Hydrophobic interactions : Bulky substituents (e.g., aryl groups) fill hydrophobic pockets near Val492, increasing selectivity. SAR studies show a 10-fold potency difference between 3-methoxy and 3-fluoro analogs .
  • Ligand efficiency : Low molecular weight derivatives (e.g., MW < 400 Da) balance potency and pharmacokinetic properties .

Advanced: How can researchers reconcile contradictory data on the apoptotic effects of pyrrolo[2,3-b]pyridine derivatives across studies?

Contradictions may arise from:

  • Cell line variability : Differential survivin expression in cancer models (e.g., DMPM vs. Hep3B) affects caspase-3 activation. Standardizing cell lines and normalizing data to baseline survivin levels is recommended .
  • Synergistic effects : Co-treatment with paclitaxel enhances apoptosis (e.g., 3f derivative + paclitaxel shows synergistic cytotoxicity), suggesting context-dependent mechanisms .
  • Dose optimization : IC₅₀ values should be validated across multiple assays (e.g., enzymatic vs. cellular) to confirm target specificity .

Advanced: What computational strategies guide the design of this compound derivatives?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with FGFR1 (PDB: 4K33). Focus on hinge region residues (e.g., Glu562, Ala564) and hydrophobic subpockets .
  • Free energy perturbation (FEP) : Predicts binding affinity changes for substituent modifications (e.g., chloro vs. methoxy groups) .
  • ADMET prediction : SwissADME or QikProp estimates solubility, CYP450 inhibition, and blood-brain barrier penetration .

Methodological: How are reaction yields optimized during the synthesis of halogenated intermediates?

  • Temperature control : Maintaining 0°C during nitration (HNO₃) prevents side reactions .
  • Catalyst loading : Reducing Pd(PPh₃)₄ to 0.1 eq. minimizes cost while achieving >85% yield in Suzuki couplings .
  • Workup protocols : Semi-saturated NaHCO₃ washes remove acidic byproducts, improving purity to >95% .

Data Analysis: How are structure-activity relationship (SAR) studies structured for this compound class?

  • Scaffold diversification : Synthesize analogs with variations at positions 3, 5, and 6 (e.g., chloro, methyl, aryl groups) .
  • Biological profiling : Test each derivative against primary (FGFR1) and off-target kinases (e.g., VEGFR, PDGFR) to assess selectivity .
  • Data clustering : Use principal component analysis (PCA) to correlate substituent properties (e.g., logP, polar surface area) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.